Keap-1–Nrf2 Protein–Protein Interaction Inhibition: Class-Level Potency Inference
As a member of the naphthyl sulfonamide pyrrolidine chemical series claimed in EP 2997966 A1, N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)naphthalene-2-sulfonamide is expected to exhibit nanomolar inhibitory activity in the Keap‑1–Nrf2 peptide binding assay. The patent discloses that multiple representative examples from this series achieve IC50 values in the low nanomolar range (e.g., <100 nM) in a fluorescence polarization assay measuring displacement of the Nrf2 ETGE peptide from the Keap‑1 Kelch domain [1]. In contrast, commonly used Nrf2 activators such as sulforaphane require micromolar concentrations (IC50 ≈ 2–10 µM in comparable Keap‑1 binding assays) and operate through covalent modification of Keap‑1 cysteines rather than direct competition [2]. The direct competitive mechanism of the naphthyl sulfonamide pyrrolidine class offers a pharmacologically cleaner mode of Nrf2 activation with potentially reduced off‑target electrophile‑mediated effects [1].
| Evidence Dimension | Keap-1–Nrf2 PPI inhibition potency |
|---|---|
| Target Compound Data | IC50 expected <100 nM (class‑representative values from patent examples; exact value for CAS 1049393-27-2 not publicly disclosed) |
| Comparator Or Baseline | Sulforaphane: IC50 ≈ 2–10 µM (Keap‑1 modification assay); CDDO‑Me (bardoxolone methyl): IC50 ≈ 1–10 nM (Nrf2 activation) [2] |
| Quantified Difference | Class‑level potency advantage of at least 20‑ to 100‑fold over sulforaphane; comparable to or lower than CDDO‑Me but with a non‑covalent, competitive mechanism |
| Conditions | Keap‑1 Kelch domain fluorescence polarization displacement assay (patent EP 2997966 A1); cell‑free Keap‑1 modification assays (literature) |
Why This Matters
The non‑covalent, competitive inhibition mechanism and nanomolar potency range indicate that this compound can activate Nrf2 without irreversible cysteine modification, reducing the risk of pleiotropic off‑target effects and enabling more predictable dose–response relationships for in vivo pharmacological studies.
- [1] Szill, H.; Ruf, S.; Glombik, H.; et al. Naphthyl Sulfonamide Pyrrolidine Derivatives as KEAP‑1 Modulators for the Treatment of Diabetes, Obesity, Dyslipidemia and Related Disorders. European Patent Application EP 2997966 A1, March 23, 2016. View Source
- [2] Baird, L.; Dinkova‑Kostova, A. T. The cytoprotective role of the Keap1–Nrf2 pathway. Arch. Toxicol. 2011, 85, 241–272. View Source
